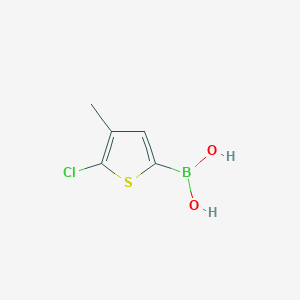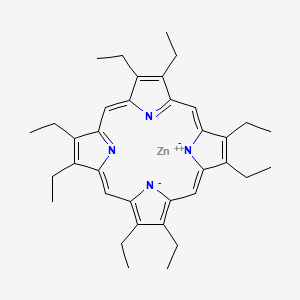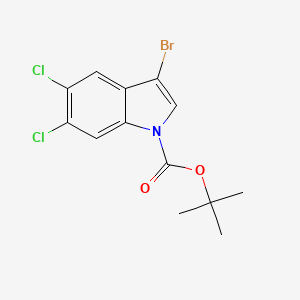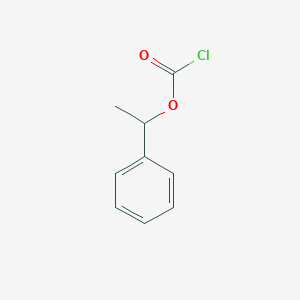
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is an organic compound that belongs to the class of diarylethynes. This compound is characterized by the presence of two 2,5-dimethylthiophen-3-yl groups attached to an ethyne (acetylene) backbone. Diarylethynes are known for their unique electronic properties and are often used in the synthesis of photoactive materials and organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be synthesized through a variety of methods. One common approach involves the coupling of 2,5-dimethylthiophen-3-yl halides with acetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethyne group to an ethane group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
科学的研究の応用
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoactive materials and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne involves its interaction with specific molecular targets and pathways. In photoactive applications, the compound undergoes photoinduced electron transfer processes, leading to the generation of excited states and subsequent emission of light. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
類似化合物との比較
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be compared with other diarylethynes, such as:
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane: Similar structure but with an ethane backbone instead of ethyne.
1,2-Bis(2,5-dimethylthiophen-3-yl)benzene: Contains a benzene ring instead of an ethyne backbone.
1,2-Bis(2,5-dimethylthiophen-3-yl)cyclopentene: Features a cyclopentene ring in place of the ethyne backbone.
The uniqueness of this compound lies in its ethyne backbone, which imparts distinct electronic properties and reactivity compared to its analogs.
特性
分子式 |
C14H14S2 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
3-[2-(2,5-dimethylthiophen-3-yl)ethynyl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C14H14S2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8H,1-4H3 |
InChIキー |
JTUZSCRRMCYVMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C#CC2=C(SC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)



![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)

